molecular formula C7H12ClNO2 B2760908 Methyl (2R)-2-aminohex-5-ynoate;hydrochloride CAS No. 2460739-83-5

Methyl (2R)-2-aminohex-5-ynoate;hydrochloride

Cat. No. B2760908
CAS RN: 2460739-83-5
M. Wt: 177.63
InChI Key: AUVQEMCYWHTHLQ-FYZOBXCZSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. Computational methods can also be used to predict these properties .

Scientific Research Applications

Enzyme Mechanism and Inhibition

Mechanism of Stereospecific Inhibition : The enzyme glutamic acid decarboxylase was found to be irreversibly inhibited by 4-aminohex-5-ynoic acid, a compound structurally related to "Methyl (2R)-2-aminohex-5-ynoate hydrochloride". This inhibition is stereospecific, highlighting the potential of such acetylenic compounds in studying enzyme mechanisms and designing enzyme inhibitors (Jung et al., 1978).

Biochemical Synthesis and Modification

Amino Acid Derivatives Synthesis : The synthesis of acetylenic amino acids from seeds of Euphoria longan, including structures that resemble "Methyl (2R)-2-aminohex-5-ynoate hydrochloride", demonstrates the relevance of such compounds in understanding plant biochemistry and potentially synthesizing novel bioactive molecules (Sung et al., 1969).

Kinetic Studies in Catalysis

Hydroamination Catalysts : Research on the hydroamination of compounds similar to "Methyl (2R)-2-aminohex-5-ynoate hydrochloride" has been used to compare kinetic models of homogeneous and heterogeneous catalysts, providing insights into optimizing catalytic reactions for synthesizing nitrogen-containing compounds (Müller et al., 2003).

Glycolipid Analysis

Aminosugar Linkages : The study of aminosugar linkages in glycolipids, using methylation methods, reveals the complexity of glycolipid structures and the importance of analytical techniques in elucidating such structures. This research can be indirectly related to understanding the interactions and functional applications of compounds like "Methyl (2R)-2-aminohex-5-ynoate hydrochloride" in biological systems (Stellner et al., 1973).

Metabolic Studies

Ornithine Decarboxylase Inhibition : The study of the inhibition of mammalian ornithine decarboxylase by analogs suggests potential therapeutic applications in regulating polyamine metabolism. These inhibitors, including 4-aminohex-5-ynoic acid derivatives, indicate the potential utility of "Methyl (2R)-2-aminohex-5-ynoate hydrochloride" in similar contexts (Danzin et al., 1983).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body is studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and storage, and procedures for dealing with spills or exposure .

properties

IUPAC Name

methyl (2R)-2-aminohex-5-ynoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVQEMCYWHTHLQ-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCC#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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